molecular formula C5H10O B3058941 2,2-Dimethylcyclopropan-1-ol CAS No. 930-24-5

2,2-Dimethylcyclopropan-1-ol

Cat. No.: B3058941
CAS No.: 930-24-5
M. Wt: 86.13
InChI Key: MWWQKEGWQLBJBJ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropan-1-ol is an organic compound with the molecular formula C5H10O. It is a cyclopropane derivative with two methyl groups attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with a suitable reducing agent to form the desired alcohol. Another method includes the cyclopropanation of alkenes using carbenes or carbenoids, followed by functional group interconversion to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursors or the use of advanced techniques like continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

2,2-Dimethylcyclopropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropan-1-ol involves its interaction with molecular targets through its hydroxyl group and cyclopropane ring. The hydroxyl group can form hydrogen bonds with other molecules, while the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-propanol:

    1,2-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups but no hydroxyl group.

    2,2-Dimethylpropanal: An aldehyde with a similar carbon skeleton but different functional group.

Uniqueness

2,2-Dimethylcyclopropan-1-ol is unique due to the presence of both the cyclopropane ring and the hydroxyl group, which confer distinct reactivity and properties. This combination makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2,2-dimethylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4(5)6/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWQKEGWQLBJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312136
Record name 2,2-Dimethylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-24-5
Record name 2,2-Dimethylcyclopropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylcyclopropan-1-ol
Reactant of Route 2
2,2-Dimethylcyclopropan-1-ol
Reactant of Route 3
2,2-Dimethylcyclopropan-1-ol
Reactant of Route 4
2,2-Dimethylcyclopropan-1-ol
Reactant of Route 5
2,2-Dimethylcyclopropan-1-ol
Reactant of Route 6
2,2-Dimethylcyclopropan-1-ol

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